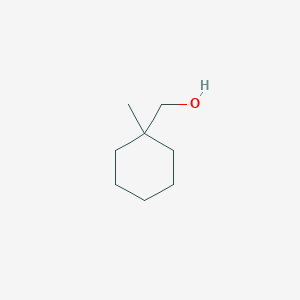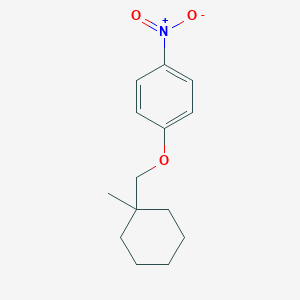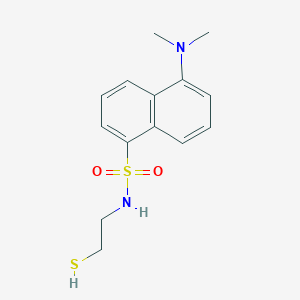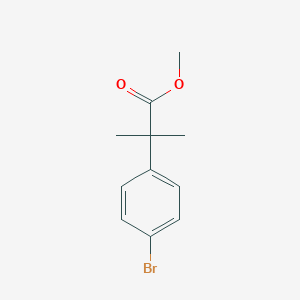
Methyl 2-(4-bromophenyl)-2,2-dimethylacetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic organic compounds to achieve the desired complex structures. For instance, the preparation of compounds with similar structures involves reactions like Grignard reagents with bromoanisole and dimethyl oxalate, yielding products with specific functional groups (Zhou Hua-feng, 2007).
Molecular Structure Analysis
The molecular structure of compounds closely related to "Methyl 2-(4-bromophenyl)-2,2-dimethylacetate" has been elucidated using techniques like X-ray crystallography. These analyses reveal intricate details about the arrangement of atoms within the molecule and how this influences its reactivity and properties. For example, the crystallographic study of 2,2’-((4-bromophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) highlights the importance of intramolecular and intermolecular interactions in determining the structural conformation (Thamotharan et al., 2018).
Wissenschaftliche Forschungsanwendungen
Chemical Research and Compound Structures : It is used to study the structures of compounds formed by adding dimethyl acetylenedicarboxylate to thioureas (Nagarajan et al., 1983).
Synthesis of Non-Steroidal Anti-Inflammatory Agents : It plays a role in synthesizing 2-bromo-6-methoxynaphthalene, an intermediate in preparing non-steroidal anti-inflammatory agents (Xu & He, 2010).
Synthesis of 3-(N-alkylamino)acetophenones : It is utilized in synthesizing 3-(N-alkylamino)acetophenones via a benzyne intermediate (Albright & Lieberman, 1994).
Triorganotin Cations Synthesis : The chemical is used in synthesizing triorganotin cations stabilized by intramolecular SnN coordination (Koten et al., 1978).
Functionalized Carbon Nanohoops : It is utilized in the synthesis of functionalized carbon nanohoops (Huang et al., 2014).
Demethylation of Insecticide Bromophos : This compound is used in studying the demethylation of bromophos by a glutathione-dependent liver enzyme and alkaline buffers (Stenersen, 1969).
Gas Chromatographic Analysis : It is employed for preparing fatty acid methyl esters and dimethylacetals for gas chromatographic analysis (Morrison & Smith, 1964).
Hydrocarbons Synthesis : The compound is used in the synthesis of hydrocarbons capable of diyl formation (Wittig, 1980).
Dye-Sensitized Solar Cells : It serves as an anchoring ligand in copper(I)-containing dyes in n-type dye-sensitized solar cells (Brauchli et al., 2015).
Potential HIV-1 Treatment : It is a potential new candidate for treating HIV-1 infection (Palani et al., 2002).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-(4-bromophenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYDXPPFLQSEAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394676 | |
| Record name | METHYL 2-(4-BROMOPHENYL)-2,2-DIMETHYLACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-bromophenyl)-2,2-dimethylacetate | |
CAS RN |
154825-97-5 | |
| Record name | Methyl 2-(4-bromophenyl)-2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154825-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | METHYL 2-(4-BROMOPHENYL)-2,2-DIMETHYLACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, 4-bromo-α,α-dimethyl-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

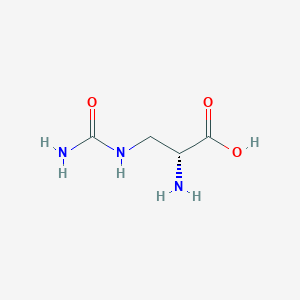
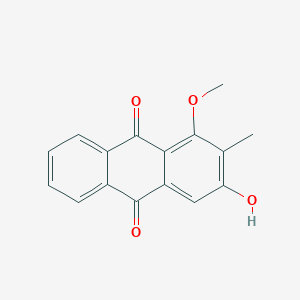
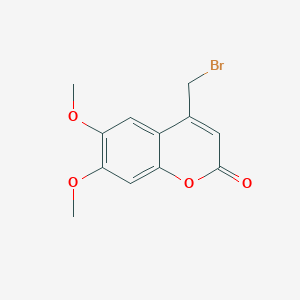
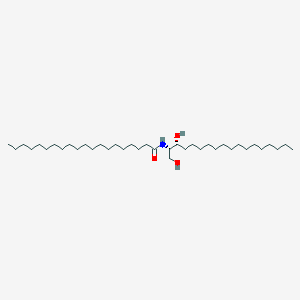
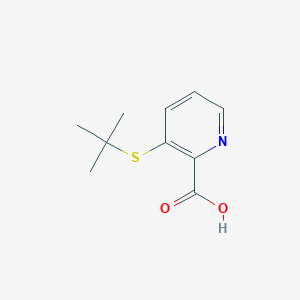
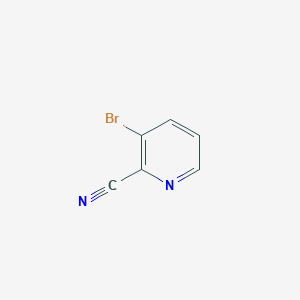
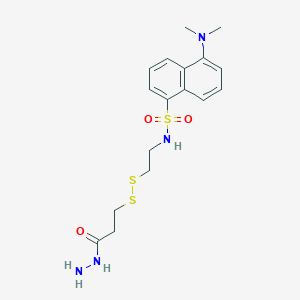
![Sodium;1-[3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B14658.png)
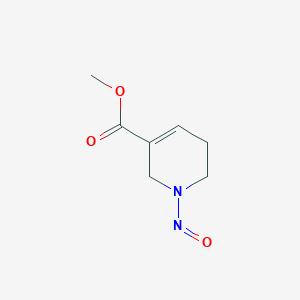

![2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one](/img/structure/B14664.png)
